2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a chemical compound known for its unique structural features and various applications across multiple scientific fields. This compound exhibits a combination of an imidazole ring, a fluorophenoxy group, and a diazepane unit, contributing to its diverse chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can involve multi-step procedures, typically starting with the preparation of the core diazepane structure, followed by the introduction of the imidazole sulfonyl group and the fluorophenoxy moiety. Specific reagents and catalysts, such as sulfonating agents and fluorinating reagents, are employed under controlled conditions to achieve the desired compound.
Industrial Production Methods: : Industrial production may employ optimized synthetic pathways to maximize yield and purity while minimizing cost and environmental impact. These methods often involve large-scale reactors, precise temperature control, and efficient purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: : 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups allows for selective modifications.
Common Reagents and Conditions: : Reactions often involve common reagents such as oxidizing agents (e.g., permanganates or peroxides) and reducing agents (e.g., hydrides). Substitution reactions may use halogenating reagents or nucleophiles under specific conditions like solvents and temperature ranges to facilitate the transformations.
Major Products: : The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler imidazole-based compound.
Scientific Research Applications
This compound finds applications in multiple scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, often in medicinal chemistry research.
Biology: : Studied for its interactions with various biological molecules, potentially influencing metabolic pathways.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory, antiviral, or other pharmacological effects.
Industry: : Employed in the development of materials with specific functional properties or as a starting material for specialized chemicals.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on its specific applications, the compound may influence pathways related to inflammation, viral replication, or metabolic processes, altering cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone offers unique properties due to its specific structure. For instance:
Fluorophenoxy Derivatives: : Other compounds with fluorophenoxy groups may have different substituents affecting their reactivity and biological activity.
Imidazole Derivatives: : Variations in the imidazole ring or the attached sulfonyl group can lead to differences in pharmacological effects.
Similar compounds include other imidazole-based structures or diazepane derivatives, each with distinct applications and properties.
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-11-16(19-13-20)27(24,25)22-8-4-7-21(9-10-22)17(23)12-26-15-6-3-2-5-14(15)18/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBGRZCCUHYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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